![molecular formula C17H8F3N3O2S B4128948 3-(2-nitrophenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4128948.png)
3-(2-nitrophenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile
Overview
Description
3-(2-nitrophenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the acrylonitrile family and is commonly referred to as NITBTA.
Mechanism of Action
The mechanism of action of NITBTA is not fully understood. However, it is believed to interact with various biological systems, including enzymes and receptors. Its unique chemical structure allows it to interact with these systems in a specific manner, leading to its potential applications in various fields.
Biochemical and Physiological Effects:
NITBTA has been shown to exhibit various biochemical and physiological effects. It has been found to be cytotoxic to certain cancer cell lines, making it a potential candidate for anticancer drug development. It has also been shown to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of NITBTA is its easy synthesis method, which makes it readily available for scientific research. It also exhibits good stability and solubility in various solvents, making it easy to work with in lab experiments. However, one of the limitations of NITBTA is its limited availability in commercial quantities, which makes it difficult to scale up for industrial applications.
Future Directions
There are several future directions for the study of NITBTA. One of the potential applications is in the development of new organic semiconductors for use in electronic devices. It also has potential applications in the development of new antibacterial and anticancer drugs. Further research is needed to fully understand the mechanism of action of NITBTA and its potential applications in various fields.
Scientific Research Applications
NITBTA has shown great potential in various scientific research fields. It has been extensively studied for its applications in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. It has also been used as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
(E)-3-(2-nitrophenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8F3N3O2S/c18-17(19,20)12-5-6-15-13(8-12)22-16(26-15)11(9-21)7-10-3-1-2-4-14(10)23(24)25/h1-8H/b11-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCRQCJBNPZHMB-YRNVUSSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC3=C(S2)C=CC(=C3)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=C(S2)C=CC(=C3)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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